molecular formula C17H18ClNOS2 B2792744 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797348-34-5

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2792744
CAS RN: 1797348-34-5
M. Wt: 351.91
InChI Key: OCVYYYSFQFEXLJ-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CTE and is a thiazepane derivative that has a thiophene ring attached to it. The purpose of

Mechanism of Action

The exact mechanism of action of CTE is not fully understood. However, it has been suggested that CTE may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation may lead to the observed pharmacological effects of CTE, including its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
CTE has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. CTE has also been shown to reduce the levels of certain stress hormones, such as cortisol. These effects may contribute to the observed anxiolytic and antidepressant effects of CTE.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTE is its wide range of pharmacological activities. This makes it a promising candidate for the treatment of a variety of medical conditions. However, one of the limitations of CTE is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on CTE. One area of interest is the development of new synthetic methods for CTE that may improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of CTE in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of CTE as a tool for studying the role of neurotransmitters in the brain and their relationship to various medical conditions is an area of interest for future research.
Conclusion:
In conclusion, CTE is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in medical research. Its wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects, make it a promising candidate for the treatment of a variety of medical conditions. While there are limitations to the use of CTE in lab experiments, its potential as a tool for studying the role of neurotransmitters in the brain and its relationship to various medical conditions make it an area of interest for future research.

Synthesis Methods

The synthesis of CTE involves the reaction of 2-chlorophenyl isothiocyanate with 4-methyl-1,4-thiazepane, followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. The final product is obtained after purification by column chromatography. This method has been successfully used to produce CTE in high yields and with excellent purity.

Scientific Research Applications

CTE has been extensively studied for its potential applications in medical research. It has been found to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. CTE has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-6-2-1-5-14(15)16-7-8-19(9-11-22-16)17(20)12-13-4-3-10-21-13/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVYYYSFQFEXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

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